molecular formula C20H17BrN2O4 B11689462 (5E)-5-(3-bromo-4-methoxybenzylidene)-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-(3-bromo-4-methoxybenzylidene)-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11689462
M. Wt: 429.3 g/mol
InChI Key: RJIQKWZRXYTUNV-OQLLNIDSSA-N
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Description

(5E)-5-(3-bromo-4-methoxybenzylidene)-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-bromo-4-methoxybenzylidene)-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be key considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the bromine atom, potentially replacing it with a hydrogen atom or other substituents.

    Substitution: The bromine atom in the compound makes it a good candidate for nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or neutral conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or acids, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its reactivity, particularly the bromine atom, makes it a versatile intermediate in organic synthesis.

Biology

Biologically, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its activity against various biological targets.

Medicine

In medicinal chemistry, compounds like this are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.

Industry

Industrially, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-(3-bromo-4-methoxybenzylidene)-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(4-methoxybenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-(3-bromo-4-methoxybenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-5-(3-bromo-4-methoxybenzylidene)-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and methoxy groups, along with the dimethylphenyl moiety, may confer unique properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C20H17BrN2O4

Molecular Weight

429.3 g/mol

IUPAC Name

(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H17BrN2O4/c1-11-6-12(2)8-14(7-11)23-19(25)15(18(24)22-20(23)26)9-13-4-5-17(27-3)16(21)10-13/h4-10H,1-3H3,(H,22,24,26)/b15-9+

InChI Key

RJIQKWZRXYTUNV-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)Br)/C(=O)NC2=O)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)Br)C(=O)NC2=O)C

Origin of Product

United States

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